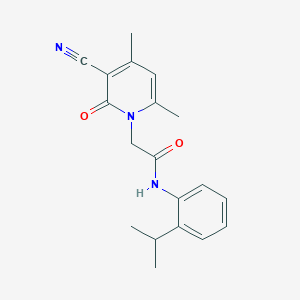
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol, also known as EMBOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMBOQ belongs to the class of quinuclidine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol is not fully understood. However, it has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). This compound binds to the allosteric site of the receptor, which enhances the binding affinity of acetylcholine to the receptor. This results in the activation of downstream signaling pathways, leading to the observed pharmacological effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a crucial role in the pathogenesis of inflammatory diseases. This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress-induced diseases. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. Moreover, this compound has been reported to exhibit potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its pharmacological effects. Moreover, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has shown promising results in preclinical studies, and there are several future directions for its research. One potential direction is to investigate the efficacy of this compound in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to investigate the safety and toxicity of this compound in vivo, which is crucial for its potential clinical applications.
合成法
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-ethoxy-4-methoxybenzaldehyde and quinuclidin-3-ol in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure this compound. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
2-(3-ethoxy-4-methoxybenzylidene)quinuclidin-3-ol has been studied extensively for its potential therapeutic applications. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been reported to exhibit potent antifungal activity against Candida albicans and Aspergillus niger. Moreover, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-21-16-11-12(4-5-15(16)20-2)10-14-17(19)13-6-8-18(14)9-7-13/h4-5,10-11,13,17,19H,3,6-9H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFJZEMXJWAHRS-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(C3CCN2CC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(C3CCN2CC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![2-{3-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5357563.png)
![3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5357567.png)
![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5357570.png)
![ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5357577.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}methanamine](/img/structure/B5357593.png)
![N-(11-tert-butyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5357602.png)
![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5357609.png)
![4-(1-ethylpiperidin-4-yl)-11-(2-methylbenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5357621.png)
![3-benzyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5357624.png)
![5-(2,3-dimethoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357637.png)
